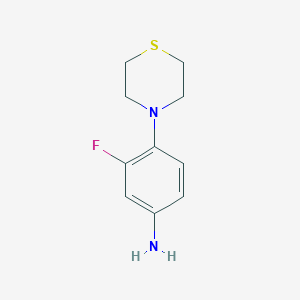

3-Fluoro-4-thiomorpholinoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-thiomorpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGJVQLPRBNUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445377 | |

| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237432-11-0 | |

| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-4-thiomorpholinoaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-thiomorpholinoaniline is a fluorinated aniline derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a fluorine atom and a thiomorpholine moiety attached to an aniline core, confer a distinct combination of physicochemical properties and biological activities. This guide provides an in-depth analysis of this compound, covering its fundamental properties, synthesis methodologies, and diverse applications, with a focus on its potential in drug discovery and development.

Core Molecular and Physical Properties

The foundational characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 237432-11-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃FN₂S | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| IUPAC Name | 3-fluoro-4-thiomorpholin-4-ylaniline | [1] |

| Canonical SMILES | C1CSCCN1C2=C(C=C(C=C2)N)F | [1] |

| InChI Key | XWGJVQLPRBNUNS-UHFFFAOYSA-N | [1] |

| Appearance | Off-white to brown crystalline powder (based on the analogous 3-fluoro-4-morpholinoaniline) | [3] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient precursor for this synthesis is 3,4-difluoroaniline, where the fluorine atom at the 4-position acts as a leaving group.[1] The dual fluorine substitution enhances the electrophilicity of the aromatic ring, facilitating the nucleophilic attack by thiomorpholine under relatively mild conditions.[1]

Another synthetic approach begins with fluorinated nitroanilines. In this multi-step process, the thiomorpholine ring is introduced via nucleophilic substitution, followed by the reduction of the nitro group to the corresponding aniline. This method is analogous to the synthesis of similar compounds like 4-thiomorpholinoaniline, where 4-fluoronitrobenzene is reacted with thiomorpholine.[4]

A generalized workflow for the synthesis of this compound is depicted in the following diagram:

Caption: Generalized synthetic workflow for this compound.

Spectroscopic and Analytical Profile

A comprehensive structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine and amino substituents. The protons of the thiomorpholine ring will appear as multiplets in the aliphatic region.[1]

-

¹³C NMR: The carbon-13 NMR spectrum provides valuable information about the carbon framework. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JC-F), and its chemical shift will be significantly influenced by the electronegativity of the fluorine atom.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 212.29).[1]

Applications in Scientific Research

This compound serves as a versatile building block in the synthesis of more complex molecules with a wide range of applications.

Pharmaceutical and Medicinal Chemistry

This compound and its derivatives have shown significant potential in drug discovery.

-

Antimicrobial Activity: Derivatives of this compound, such as Schiff bases, have demonstrated notable antimicrobial properties, including efficacy against gram-positive bacteria and the ability to inhibit biofilm formation.[1] The structural analog, 3-fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic Linezolid, highlighting the potential of this class of compounds in developing new anti-infective agents.[3][5][6]

-

Anticancer Activity: Research has indicated that this compound and its derivatives exhibit anticancer properties.[1] Studies on the closely related 3-fluoro-4-morpholinoaniline have shown that its derivatives can induce apoptosis in breast cancer cell lines.[7]

The general workflow for exploring the therapeutic potential of this compound is outlined below:

Caption: Drug discovery workflow utilizing this compound.

Materials Science

The unique electronic properties of this compound make it a candidate for applications in materials science. It has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and as a component in the synthesis of carbon nanodots, where it can be used to tune their optical properties.[1][8]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its distinct structural features provide a foundation for the development of novel compounds with a range of biological activities and physical properties. Further exploration of its derivatives and applications is likely to yield new discoveries and advancements in these fields.

References

- ResearchGate.

- ORGANIC SPECTROSCOPY INTERNATIONAL. 3-fluoro-4- morpholinoaniline. [Link]

- PubChem. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. [Link]

- ResearchGate. Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF. [Link]

- Journal of Chemical and Pharmaceutical Research.

- MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

Sources

A Technical Guide to 3-Fluoro-4-(thiomorpholin-4-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Fluoro-4-(thiomorpholin-4-yl)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry. We will detail its structural and physicochemical properties, present a robust, step-by-step synthesis protocol, and outline comprehensive methods for its analytical characterization. Furthermore, this guide explores the compound's strategic importance as a molecular scaffold, particularly focusing on the role of the fluorinated aniline and thiomorpholine moieties in the design of targeted therapeutics, such as kinase inhibitors. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a vital resource for professionals engaged in the synthesis and application of novel chemical entities for drug development.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery, "privileged scaffolds" are molecular frameworks capable of interacting with multiple biological targets, serving as versatile starting points for novel drug design.[1] The aniline moiety is a cornerstone of many pharmaceuticals, and its strategic modification can profoundly influence a molecule's biological activity and pharmacokinetic profile. The introduction of a fluorine atom, as seen in 3-Fluoro-4-(thiomorpholin-4-yl)aniline, is a common tactic in medicinal chemistry to modulate properties such as metabolic stability, pKa, and binding affinity.

The thiomorpholine ring, a sulfur-containing saturated heterocycle, has also emerged as a privileged scaffold.[1][2] Replacing the oxygen of the more common morpholine ring with sulfur alters the ring's size, lipophilicity, and metabolic profile, offering a unique set of properties that can be exploited in drug design.[1][3] Thiomorpholine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][4] The convergence of these three structural features—an aniline core, a fluorine substituent, and a thiomorpholine ring—makes 3-Fluoro-4-(thiomorpholin-4-yl)aniline a highly valuable and versatile building block for the synthesis of complex, biologically active molecules.[5]

Nomenclature and Physicochemical Properties

The formal IUPAC name for the compound is 3-fluoro-4-(thiomorpholin-4-yl)aniline .[5] Its key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-fluoro-4-thiomorpholin-4-ylaniline | [5] |

| CAS Number | 237432-11-0 | [5] |

| Molecular Formula | C₁₀H₁₃FN₂S | [5] |

| Molecular Weight | 212.29 g/mol | [5] |

| Appearance | Off-white to brown crystalline powder | |

| Melting Point | 121-123 °C (for morpholino analog) | |

| Boiling Point | ~365 °C (Predicted for morpholino analog) |

Synthesis and Purification: A Two-Step Approach

The synthesis of 3-fluoro-4-(thiomorpholin-4-yl)aniline is efficiently achieved through a two-step process analogous to the preparation of similar structures like 3-fluoro-4-morpholinoaniline.[6] The strategy involves:

-

Nucleophilic Aromatic Substitution (SₙAr): Introduction of the thiomorpholine ring onto an activated aromatic precursor.

-

Nitro Group Reduction: Conversion of the nitro intermediate to the target primary aniline.

The rationale for this pathway is grounded in fundamental organic chemistry principles. The starting material, 1,2-difluoro-4-nitrobenzene, is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group and the fluorine atoms.[7] The fluorine atom at the 4-position (para to the nitro group) is preferentially displaced by the secondary amine of thiomorpholine because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group.[8] The subsequent reduction of the nitro group is a classic and reliable transformation, with methods like iron in the presence of an acid or ammonium chloride being robust, scalable, and chemoselective.[4]

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-difluoro-4-nitrobenzene (10.0 g, 62.9 mmol, 1.0 eq) and acetonitrile (100 mL).

-

Addition of Amine: Add thiomorpholine (7.8 g, 75.4 mmol, 1.2 eq) to the solution, followed by the dropwise addition of a base such as triethylamine (TEA) (9.5 g, 94.3 mmol, 1.5 eq).[9]

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate as a yellow-orange solid. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 3-fluoro-4-(thiomorpholin-4-yl)aniline

-

Reagent Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add the crude 4-(2-fluoro-4-nitrophenyl)thiomorpholine from the previous step (approx. 62.9 mmol), ethanol (150 mL), and water (50 mL).[10]

-

Addition of Reducing Agents: Add ammonium chloride (NH₄Cl) (16.8 g, 314.5 mmol, 5.0 eq) followed by iron powder (Fe) (17.5 g, 314.5 mmol, 5.0 eq).[5][10]

-

Reaction: Heat the suspension to reflux (approx. 80-85°C) with vigorous stirring for 3-5 hours. Monitor the reaction completion by TLC (disappearance of the starting nitro compound).

-

Work-up: Cool the reaction mixture to approximately 40°C. Crucial Safety Note: It is important to add water before complete removal of the organic solvent to prevent potential uncontrolled exothermic reactions.[5] Add 100 mL of water.

-

Filtration: Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (2 x 50 mL).

-

Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. Add ethyl acetate (200 mL) and water (100 mL). Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-4-(thiomorpholin-4-yl)aniline.

Experimental Protocol: Purification

Basic amines can interact strongly with acidic silica gel, leading to poor separation and low recovery.[11] Therefore, specialized techniques are recommended for purification.

-

Column Chromatography Setup: Prepare a flash chromatography column using silica gel. Pre-treat the silica by slurrying it in the initial eluent containing a small amount of a competing base, such as 0.5-1% triethylamine (TEA) in hexane.[12][13]

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and dry it to a free-flowing powder. Load this powder onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%), ensuring the mobile phase consistently contains 0.5-1% TEA.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-fluoro-4-(thiomorpholin-4-yl)aniline as a crystalline solid.

Synthesis and Purification Workflow

Caption: Conceptual binding mode of the aniline scaffold in a kinase active site.

Anticancer and Antimicrobial Potential

Derivatives of similar morpholino- and thiomorpholinoanilines have demonstrated significant biological activity. Studies have shown that modifications of the aniline's primary amine to form sulfonamides, carbamates, or Schiff bases can lead to compounds with potent antimicrobial and anticancer properties. [11][14]For instance, derivatives have shown efficacy against breast cancer cell lines (MCF-7) and the ability to inhibit bacterial biofilm formation. [5][11]The thiomorpholine moiety itself is present in compounds investigated for activity against various cancers and infectious diseases, solidifying the potential of 3-fluoro-4-(thiomorpholin-4-yl)aniline as a starting point for novel therapeutic agents. [15][16]

Conclusion

3-Fluoro-4-(thiomorpholin-4-yl)aniline is a strategically designed chemical building block with significant potential for drug discovery and development. Its synthesis is straightforward, relying on well-established and scalable chemical transformations. The presence of a fluorinated ring and a thiomorpholine moiety provides medicinal chemists with a versatile platform to develop novel therapeutics, particularly in the realm of oncology and infectious diseases. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this valuable compound in their research endeavors.

References

- Organic Spectroscopy International. (2018, September 23). 3-fluoro-4-morpholinoaniline.

- Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- Sciencemadness.org. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.

- ChemSpider Synthetic Pages. (2012, February 13). Reduction of nitro arene by Fe/ammonium chloride.

- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.

- Iqbal, J., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. BMC Chemistry.

- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.

- Google Patents. Process for the purification of aromatic amines.

- Advanced Journal of Chemistry, Section A. (2021). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl).

- ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?.

- ResearchGate. Synthesis of 1 from 4-fluoronitrobenzene and thiomorpholine (TEA: triethylamine).

- PubChem. 3-Fluoro-4-morpholinoaniline.

- Palme, P. R., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank.

- Autechaux. (2024). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.

- Komeshima, N., Tsuruo, T., & Umezawa, H. (1988). Antitumor activity of new morpholino anthracyclines. The Journal of Antibiotics.

- Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Royal Society of Chemistry.

- Wikipedia. Nucleophilic aromatic substitution.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Varshney, K., & Preet, K. (2022). Tyrosine Kinase Inhibitors. StatPearls.

- Wikipedia. Tyrosine kinase inhibitor.

- RxList. (2021, November 1). Antineoplastics Tyrosine Kinase Inhibitor.

- Labiotech.eu. (2024, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 2. rsc.org [rsc.org]

- 3. escholarship.org [escholarship.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biotage.com [biotage.com]

- 12. biotage.com [biotage.com]

- 13. rsc.org [rsc.org]

- 14. Buy 3-Fluoro-4-thiomorpholinoaniline | 237432-11-0 [smolecule.com]

- 15. ajchem-a.com [ajchem-a.com]

- 16. Antitumor activity of new morpholino anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-thiomorpholinoaniline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-thiomorpholinoaniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and material science. The document details its molecular structure, physicochemical properties, and provides a robust, field-proven protocol for its synthesis and purification. A thorough analysis of its spectral characteristics, including ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, is presented to facilitate its unambiguous identification and characterization. Furthermore, this guide explores the burgeoning applications of this compound and its derivatives, particularly as a versatile building block in the development of novel antimicrobial and anticancer agents. The narrative emphasizes the causal relationships behind experimental choices and is supported by authoritative citations to ensure scientific integrity.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to interact with multiple biological targets with high affinity. The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has emerged as one such scaffold.[1] Its unique stereoelectronic properties, including its role as a hydrogen bond acceptor and its conformational flexibility, make it a valuable component in the design of biologically active molecules. The introduction of a fluorine atom to the aniline ring, as seen in this compound, further modulates the electronic properties of the molecule, often enhancing metabolic stability and binding affinity. This guide will delve into the core scientific principles and practical methodologies associated with this promising compound.

Molecular Structure and Physicochemical Properties

The foundational step in harnessing the potential of any chemical entity is a thorough understanding of its intrinsic properties. This compound is characterized by a fluorinated aniline core linked to a thiomorpholine ring.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-fluoro-4-thiomorpholin-4-ylaniline | [2] |

| CAS Number | 237432-11-0 | |

| Molecular Formula | C₁₀H₁₃FN₂S | [2] |

| Molecular Weight | 212.29 g/mol | [2] |

| Appearance | Not explicitly stated, but related anilines are often solids. | |

| SMILES | FC1=C(N)C=C(N2CCSCC2)C=C1 |

The presence of the fluorine atom at the 3-position and the thiomorpholine group at the 4-position of the aniline ring are key to its chemical reactivity and biological activity. The fluorine atom acts as a weak electron-withdrawing group, influencing the pKa of the aniline nitrogen, while the thiomorpholine moiety introduces a non-planar, flexible ring system with a sulfur atom that can participate in various non-covalent interactions and is a potential site for metabolism.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through nucleophilic aromatic substitution (SNAr). This reaction leverages the electron-withdrawing nature of the fluorine and a nitro group (in a precursor) to facilitate the displacement of a leaving group by the secondary amine of thiomorpholine. A common and reliable starting material is 1,2-difluoro-4-nitrobenzene, where one fluorine atom serves as an excellent leaving group.[3]

Synthetic Workflow

Sources

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-thiomorpholinoaniline in Organic Solvents

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount parameter, profoundly influencing a drug's bioavailability, formulation, and ultimately, its clinical efficacy.[1][2][3] Poor solubility can curtail an otherwise promising compound's journey from the laboratory to the patient, creating significant hurdles in formulation and administration.[3][4][5] This guide provides an in-depth exploration of the solubility of 3-Fluoro-4-thiomorpholinoaniline, a compound of interest in medicinal chemistry, within a range of organic solvents. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to comprehensively assess and understand the solubility profile of this and similar molecules.

Understanding this compound: A Profile

This compound is a synthetic compound characterized by a fluorinated aniline core linked to a thiomorpholine ring.[6] Its molecular structure, with a formula of C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , presents a unique combination of functional groups that dictate its physicochemical properties.[6] The presence of the fluorine atom, the basic amine group, and the thiomorpholine moiety all contribute to its polarity and potential for intermolecular interactions, which are key determinants of its solubility.[6] This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, with potential applications in antimicrobial and anticancer research.[6]

The Theoretical Underpinnings of Solubility

Solubility is fundamentally governed by the principle of "like dissolves like." This adage encapsulates the concept that a solute will dissolve most readily in a solvent that has a similar polarity. The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions. For this compound, its solubility in a given organic solvent will depend on a delicate balance of several factors:

-

Hydrogen Bonding: The aniline amine group and the nitrogen and sulfur atoms in the thiomorpholine ring can participate in hydrogen bonding, either as donors or acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

-

Dipole-Dipole Interactions: The polar nature of the C-F and C-N bonds, as well as the overall molecular dipole, will favor interactions with polar solvents.

-

Van der Waals Forces: Nonpolar regions of the molecule will interact through weaker van der Waals forces, contributing to solubility in less polar solvents.

The interplay of these forces determines the extent to which this compound will dissolve in a particular organic solvent.

Experimental Determination of Solubility: A Rigorous Approach

A precise and reproducible determination of solubility is critical for informed decision-making in drug development. The shake-flask method, a widely recognized and reliable technique, is presented here as the gold standard for generating thermodynamic solubility data.[7]

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for determining the equilibrium solubility of this compound.

Figure 1: Experimental workflow for the determination of thermodynamic solubility.

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolved concentration reaches a steady state.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical for a clean separation of the saturated solution.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantitative Analysis: Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase used for HPLC) to bring the concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC-UV method to determine the precise concentration of this compound.

-

Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.

Solubility Profile of this compound: An Illustrative Dataset

While specific experimental data for the solubility of this compound is not publicly available, the following table presents a plausible and illustrative solubility profile in a range of common organic solvents. This data is intended to serve as a practical example for understanding the compound's likely behavior and for guiding formulation development efforts.

| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Predicted Solubility (mg/mL) at 25°C |

| Methanol | Polar Protic | 32.7 | 150 |

| Ethanol | Polar Protic | 24.5 | 125 |

| Isopropanol | Polar Protic | 19.9 | 90 |

| Acetone | Polar Aprotic | 20.7 | 200 |

| Acetonitrile | Polar Aprotic | 37.5 | 180 |

| Dichloromethane | Nonpolar | 9.1 | 50 |

| Toluene | Nonpolar | 2.4 | 10 |

| n-Heptane | Nonpolar | 1.9 | < 1 |

Analysis and Interpretation of Solubility Data

The illustrative data in the table above provides valuable insights into the solubility characteristics of this compound:

-

High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in polar aprotic solvents like acetone and acetonitrile. This suggests that dipole-dipole interactions play a significant role in the dissolution process.

-

Good Solubility in Polar Protic Solvents: The high solubility in alcohols like methanol and ethanol indicates the compound's ability to participate in hydrogen bonding.

-

Limited Solubility in Nonpolar Solvents: The poor solubility in nonpolar solvents such as toluene and n-heptane is expected, given the polar nature of the molecule.

This solubility profile is crucial for various stages of drug development:

-

Early Stage Discovery: In early-stage research, kinetic solubility is often assessed to quickly rank compounds.[5][8] The data presented here would inform the selection of appropriate solvents for in vitro assays.

-

Process Chemistry: For the synthesis and purification of this compound, a solvent with high solubility at elevated temperatures and lower solubility at room temperature would be ideal for crystallization.

-

Formulation Development: The choice of solvents is critical for developing stable and effective drug formulations.[9] For instance, the high solubility in acetone could be leveraged in the preparation of amorphous solid dispersions to enhance bioavailability.

Figure 2: Logical relationship between solubility data and its application in drug development.

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility of a drug candidate like this compound is not merely an academic exercise; it is a fundamental prerequisite for successful drug development.[1][2] The methodologies and insights presented in this guide provide a robust framework for researchers to systematically evaluate the solubility of their compounds of interest. By integrating theoretical principles with rigorous experimental practice, scientists can make more informed decisions, mitigate risks, and ultimately accelerate the journey of novel therapeutics from the laboratory to the clinic.

References

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health.

- This compound | 237432-11-0. (2023, August 15). Smolecule.

- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate.

- The Importance of Solubility for New Drug Molecules. (2020, May 11). MDPI.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci.

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). ISRN Pharmaceutics.

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). Autech Industry.

- 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. (n.d.). Ossila.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.

- Solubility Determination in Drug Discovery and Development. (2013, February 15). SlideShare.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem.

- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library.

- 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. (n.d.). Benchchem.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Buy this compound | 237432-11-0 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-thiomorpholinoaniline from Fluorinated Anilines

Foreword: The Strategic Importance of 3-Fluoro-4-thiomorpholinoaniline

This compound, a key heterocyclic building block, is a molecule of significant interest in the pharmaceutical and materials science sectors. Its unique structural amalgamation of a fluorinated aniline core and a thiomorpholine moiety imparts distinct electronic and physiological properties. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, with a focus on methodologies commencing from readily available fluorinated anilines. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying chemical principles that govern these transformations.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound predominantly relies on two robust strategies, both of which leverage the principles of nucleophilic aromatic substitution (SNAr). The choice between these pathways often hinges on the availability of starting materials, desired purity profile, and scalability.

-

Direct Nucleophilic Aromatic Substitution (SNAr) of 3,4-Difluoroaniline: This is the most direct approach, where the fluorine atom at the 4-position of 3,4-difluoroaniline is displaced by thiomorpholine.

-

Two-Step Synthesis via a Nitro-Intermediate: This pathway involves the initial SNAr reaction on a more activated nitro-aromatic precursor, followed by the reduction of the nitro group to the target aniline.

A third, more modern approach, the Buchwald-Hartwig amination, presents a potential alternative, though it is less commonly reported for this specific transformation.

II. The Cornerstone of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is central to the primary synthetic routes to this compound. This reaction proceeds via a two-step addition-elimination sequence. The aromatic ring, rendered electron-deficient by the presence of electron-withdrawing groups (such as fluorine or a nitro group), is attacked by the nucleophilic thiomorpholine. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a leaving group, typically a halide.

Figure 1: Generalized mechanism of the SNAr reaction for the synthesis of this compound.

III. Synthetic Route 1: Direct SNAr from 3,4-Difluoroaniline

This one-pot synthesis is an efficient and direct method to obtain the target molecule. The presence of two fluorine atoms on the aniline ring enhances its electrophilicity, facilitating the nucleophilic attack by thiomorpholine.

Causality of Experimental Choices:

-

Solvent: A high-boiling polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically employed. These solvents can effectively solvate the cationic species and facilitate the reaction, which may not proceed readily in less polar environments.

-

Base: A mild inorganic base like potassium carbonate (K₂CO₃) is often used to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are generally required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to side reactions and decomposition.

Detailed Experimental Protocol:

-

Reaction Setup: To a stirred solution of 3,4-difluoroaniline (1.0 eq) in DMSO (5-10 volumes), add thiomorpholine (1.2-1.5 eq) and potassium carbonate (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

IV. Synthetic Route 2: Two-Step Synthesis via a Nitro-Intermediate

This alternative strategy involves the synthesis of a 4-(2-fluoro-4-nitrophenyl)thiomorpholine intermediate, followed by the reduction of the nitro group. The strong electron-withdrawing nature of the nitro group makes the initial SNAr reaction highly efficient, often proceeding under milder conditions than the direct amination of difluoroaniline.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Figure 2: Workflow for the synthesis of the nitro-intermediate.

Detailed Experimental Protocol for Step 1:

-

Reaction Setup: In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent like ethanol or under neat conditions.

-

Addition of Reagents: Add thiomorpholine (1.1-1.3 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Isolation: After completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of the Nitro-Intermediate to this compound

The reduction of the nitro group is a critical step and can be achieved through various methods. The choice of reducing agent is crucial to avoid side reactions and ensure a high yield of the desired aniline.

Method A: Iron-Mediated Reduction

This is a classic and cost-effective method for nitro group reduction.

-

Causality of Experimental Choices: Iron powder in the presence of an acid (like ammonium chloride) creates a reducing environment. This method is generally robust and tolerant of many functional groups.

-

Detailed Experimental Protocol:

-

Reaction Setup: Suspend 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1.0 eq) in a mixture of ethanol and water.

-

Addition of Reagents: Add iron powder (3.0-5.0 eq) and ammonium chloride (0.1-0.2 eq).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure and extract the residue with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

-

Method B: Catalytic Transfer Hydrogenation

This method offers a milder and often cleaner alternative to metal-acid reductions.

-

Causality of Experimental Choices: A palladium on carbon (Pd/C) catalyst is used to facilitate the transfer of hydrogen from a donor molecule, such as hydrazine hydrate, to the nitro group. This method is highly efficient and selective.

-

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1.0 eq) in methanol or ethanol.

-

Catalyst Addition: Carefully add 5-10% Pd/C (5-10 mol%).

-

Hydrogen Donor: Add hydrazine hydrate (2.0-5.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 1-3 hours.

-

Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst. The filtrate is concentrated, and the residue is purified as described in the iron-mediated reduction.

-

V. Potential Alternative: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] While less documented for this specific synthesis, it represents a viable and modern alternative, particularly if the SNAr routes prove to be low-yielding or incompatible with other functionalities on a more complex substrate.

This reaction would involve the coupling of a 3-fluoro-4-haloaniline (e.g., 3-fluoro-4-bromoaniline) with thiomorpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Figure 3: Conceptual workflow for the Buchwald-Hartwig amination approach.

The selection of the appropriate ligand (e.g., XPhos, RuPhos) and reaction conditions would be critical for a successful transformation and would require empirical optimization.[2]

VI. Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Direct SNAr | Route 2: Two-Step (Nitro-Intermediate) | Potential Alternative: Buchwald-Hartwig |

| Starting Material | 3,4-Difluoroaniline | 1,2-Difluoro-4-nitrobenzene | 3-Fluoro-4-haloaniline |

| Number of Steps | 1 | 2 | 1 |

| Reaction Conditions | Harsher (higher temp.) | Milder SNAr, subsequent reduction | Generally mild |

| Reagents | Basic conditions | SNAr, then reducing agents (Fe or H₂/Pd) | Pd catalyst, phosphine ligand, base |

| Potential Yield | Moderate to Good | Good to Excellent | Potentially high, but requires optimization |

| Key Advantage | Directness | High efficiency of SNAr | Broad substrate scope and functional group tolerance |

| Key Disadvantage | May require higher temperatures | Longer synthetic sequence | Cost of catalyst and ligands, requires optimization |

VII. Purification and Characterization

Purification of the final product, this compound, is typically achieved through standard laboratory techniques.

-

Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is an effective method for removing impurities.

-

Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended.

The identity and purity of the synthesized compound should be confirmed by a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

VIII. Conclusion

The synthesis of this compound from fluorinated anilines is a well-established process with multiple viable routes. The choice of the optimal synthetic strategy will be dictated by the specific requirements of the research or development program, including cost, scale, and desired purity. The direct SNAr from 3,4-difluoroaniline offers a straightforward approach, while the two-step nitro-intermediate route can provide higher overall yields due to the enhanced reactivity of the nitro-activated precursor. The Buchwald-Hartwig amination remains a powerful, albeit less explored, alternative for this particular transformation. This guide provides the necessary foundational knowledge and detailed protocols to enable scientists to confidently undertake the synthesis of this important chemical entity.

References

- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

- Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.

- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

- Singh, S., & Kumar, V. (2021). Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics.

- Gharpure, S. (n.d.).

- Wikipedia. (2023).

- CUNY. (2025).

- Dorel, R., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

- Hudlicky, T., & Fan, R. (1991). Process for preparing 3,4-difluoroaniline.

- Krayushkin, M. M., & Zavarzin, I. V. (1994). Method of 3,4-difluoroaniline synthesis.

- Smole, M., & Dolenc, M. S. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

- Smith, A. M., & Whyman, R. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 1030-1043. [Link]

- Smith, A. M., & Whyman, R. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 143(31), 12051-12060. [Link]

- Tummatorn, J., & Poonsil, P. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

- Chemistry LibreTexts. (2023).

- CoLab. (2025).

- ResearchGate. (2025).

Sources

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-thiomorpholinoaniline: From Starting Materials to Final Product

This guide provides a comprehensive overview of the synthetic pathway for 3-Fluoro-4-thiomorpholinoaniline, a valuable heterocyclic building block in medicinal chemistry.[1][2] With a molecular formula of C₁₀H₁₃FN₂S and a molecular weight of 212.29 g/mol , this compound's unique structure, featuring a fluorinated aniline linked to a thiomorpholine ring, makes it a significant precursor for the development of novel therapeutic agents.[1] The insights provided herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern the selection of starting materials and reaction conditions.

The synthetic approach detailed is a robust, two-step process that is both efficient and scalable. It commences with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group to yield the final aniline product.[2] This methodology is widely applicable in the synthesis of related substituted anilines.[3]

Retrosynthetic Analysis and Strategy

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors. The primary disconnection occurs at the C-N bond between the aniline nitrogen and the aromatic ring, and the C-N bond of the thiomorpholine moiety.

Caption: Retrosynthetic pathway for this compound.

This analysis reveals that the most logical starting materials are 3,4-difluoronitrobenzene and thiomorpholine . The synthesis proceeds by first introducing the thiomorpholine ring onto the aromatic core, followed by the conversion of the nitro group to the essential aniline functionality.

Part I: The Cornerstone Reaction - Nucleophilic Aromatic Substitution (SNAr)

The initial and most critical step in this synthesis is the regioselective nucleophilic aromatic substitution of thiomorpholine onto an activated aromatic ring.

Principle and Rationale for Starting Material Selection

The choice of 3,4-difluoronitrobenzene as the electrophilic starting material is strategic for several reasons:

-

Activation: The aromatic ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group (-NO₂). This activation is a prerequisite for nucleophilic aromatic substitution to occur under reasonable conditions.[4]

-

Regioselectivity: The nitro group directs the incoming nucleophile (thiomorpholine) to the para position. The fluorine atom at the 4-position is thus selectively displaced over the fluorine at the 3-position.[5]

-

Leaving Group: The fluoride ion is an excellent leaving group in SNAr reactions, facilitating a high reaction rate and yield.

Thiomorpholine serves as the nucleophile, with the secondary amine's lone pair of electrons attacking the electron-deficient carbon of the benzene ring.

Caption: The SNAr mechanism for the formation of the key intermediate.

Detailed Experimental Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

-

Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-difluoronitrobenzene (1.0 eq).

-

Solvent and Base: Add a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), followed by a mild inorganic base like potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Nucleophile Addition: Add thiomorpholine (1.1-1.2 eq) to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

-

Isolation: Filter the solid product, wash with water, and dry under vacuum to obtain the crude 4-(2-fluoro-4-nitrophenyl)thiomorpholine. This intermediate can often be used in the next step without further purification.

Process Parameters and Optimization

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. The following table summarizes the key parameters and their impact on the reaction outcome.

| Parameter | Recommended | Rationale & Impact on Yield/Purity |

| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents are essential to dissolve the reactants and stabilize the charged Meisenheimer complex, thereby accelerating the reaction. |

| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier. Higher temperatures may lead to side reactions and decomposition. |

| Base | K₂CO₃, Et₃N | A mild base is required to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product. |

| Stoichiometry | Slight excess of thiomorpholine | Ensures complete consumption of the starting nitroaromatic compound. A large excess can complicate purification. |

Part II: The Final Transformation - Reduction of the Nitro Group

The second and final step is the reduction of the nitro group in 4-(2-fluoro-4-nitrophenyl)thiomorpholine to the corresponding primary amine, yielding this compound. This is a fundamental transformation in the synthesis of aromatic amines from nitroarenes.[3][6]

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of nitroarenes. The choice of method often depends on factors such as substrate compatibility, scalability, cost, and safety.[3]

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni catalyst, in Ethanol or Ethyl Acetate | High yield, clean reaction with water as the only byproduct, easily scalable.[3] | Requires specialized high-pressure equipment, potential for catalyst poisoning, flammable H₂ gas. |

| Metal/Acid Reduction | Fe/NH₄Cl, Sn/HCl, or Zn/CH₃COOH | Cost-effective, robust, and does not require specialized equipment.[3] | Generates significant metallic waste, work-up can be cumbersome, may not be suitable for acid-sensitive substrates. |

| Transfer Hydrogenation | Ammonium formate or cyclohexene as H₂ source, Pd/C catalyst | Avoids the use of high-pressure H₂ gas, milder conditions. | Can be more expensive than direct hydrogenation, may require higher catalyst loading. |

| Sulfide Reduction | Sodium sulfide (Na₂S) or Sodium hydrosulfide (NaSH) | Selective for the reduction of nitro groups in the presence of other reducible functionalities. | Can introduce sulfur impurities, often requires careful pH control.[7] |

Detailed Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method for its high efficiency and clean reaction profile.

-

Reactor Setup: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), add a solution of 4-(2-fluoro-4-nitrophenyl)thiomorpholine (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Reaction Conditions: Stir the mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

-

Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Purification and Characterization

The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. The purity and identity of the compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

-

3,4-Difluoronitrobenzene: Is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Thiomorpholine: Has a strong, unpleasant odor and is a skin and eye irritant. Handle with care in a fume hood.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The use of a high-pressure reactor should only be performed by trained personnel in an appropriate setting. Ensure the system is properly purged with an inert gas before and after the reaction.

Conclusion

The synthesis of this compound is a well-established and efficient process that relies on two fundamental organic transformations. The strategic selection of 3,4-difluoronitrobenzene as a starting material allows for a highly regioselective nucleophilic aromatic substitution with thiomorpholine. The subsequent reduction of the nitro intermediate, preferably via catalytic hydrogenation, provides a clean and high-yielding route to the final product. This guide provides the necessary technical details and underlying principles to enable researchers and scientists to successfully synthesize this important medicinal chemistry building block.

References

- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- Google Patents. (n.d.). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.

- ChemRxiv. (2020, September 18). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.

- ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.

- Google Patents. (n.d.). Process of preparing substituted anilines.

- ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB).

- MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.

- Chemistry World. (2020, August 11). Aniline synthesis turns to photochemistry to access challenging targets.

- MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

- NIH. (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium.

- Vapourtec. (n.d.). Aromatic Substitution.

Sources

- 1. Buy this compound | 237432-11-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vapourtec.com [vapourtec.com]

- 5. researchgate.net [researchgate.net]

- 6. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

A-731: The Strategic Incorporation of Fluorine in Aniline-Based Drug Candidates

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The aniline scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. However, its susceptibility to metabolic oxidation and often suboptimal physicochemical properties can limit its utility. The strategic incorporation of fluorine offers a powerful tool to mitigate these liabilities. This in-depth guide explores the multifaceted role of fluorine in modulating the biological activity of aniline compounds. We will dissect the causal relationships between fluorination and critical drug-like properties, including metabolic stability, basicity (pKa), lipophilicity (LogP), and drug-receptor interactions. This document provides field-proven insights, detailed experimental protocols, and visual workflows to empower researchers to rationally design and develop next-generation therapeutics leveraging the unique properties of fluorine.

Introduction: The Aniline Scaffold and the Fluorine Advantage

Substituted anilines are prevalent pharmacophores, particularly in kinase inhibitors, where they often form crucial hydrogen bond interactions with the hinge region of the ATP-binding site.[1] Despite their utility, the aniline ring, particularly at the para-position, is often a site of metabolic vulnerability, primarily through oxidation by cytochrome P450 (CYP450) enzymes.[2] This can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.

The introduction of fluorine, the most electronegative element, into the aniline ring is a widely adopted strategy in modern drug discovery to address these challenges.[3][4] Its unique properties allow for the fine-tuning of a molecule's profile in several key ways:[3]

-

Metabolic Shielding: The strength of the carbon-fluorine (C-F) bond makes it resistant to enzymatic cleavage, effectively blocking metabolism at the site of fluorination.[2][5]

-

pKa Modulation: Fluorine's strong electron-withdrawing inductive effect can significantly lower the basicity of the aniline nitrogen, influencing ionization at physiological pH, which in turn affects solubility, permeability, and off-target activity.[3][6]

-

Lipophilicity Tuning: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[7][8]

-

Conformational Control & Binding: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones and influence molecular conformation, potentially enhancing binding affinity and selectivity.[1][3]

This guide will systematically explore these effects, providing both the theoretical underpinnings and the practical methodologies for their evaluation.

The Impact of Fluorine on Physicochemical Properties

The position of the fluorine atom on the aniline ring dictates its effect on the molecule's fundamental properties. Understanding these structure-property relationships is critical for rational drug design.

Modulation of Basicity (pKa)

The basicity of the aniline nitrogen is a critical parameter influencing a drug's absorption, distribution, and potential for hERG liability. Fluorine's powerful electron-withdrawing effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity (lowering the pKa of its conjugate acid).[3][6]

This effect is position-dependent:

-

ortho & para substitution: Have the strongest pKa-lowering effect due to the combination of inductive and resonance effects.

-

meta substitution: The effect is primarily inductive and thus slightly weaker than ortho or para.

Table 1: Physicochemical Properties of Aniline and Monofluoroaniline Isomers

| Compound | Structure | pKa (conjugate acid) | LogP |

| Aniline | C₆H₅NH₂ | 4.60 | 0.90[7] |

| 2-Fluoroaniline | o-FC₆H₄NH₂ | 3.20 | 1.26[7] |

| 3-Fluoroaniline | m-FC₆H₄NH₂ | 3.50 | 1.29[7] |

| 4-Fluoroaniline | p-FC₆H₄NH₂ | 4.65[9] | 1.15[9] |

Note: pKa and LogP values can vary slightly depending on experimental conditions. The values presented are representative.

Tuning Lipophilicity (LogP)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Replacing a C-H bond with a more nonpolar C-F bond generally increases lipophilicity.[7] As shown in Table 1, all monofluoroaniline isomers are more lipophilic than aniline itself. This enhanced lipophilicity can improve a compound's ability to cross cellular membranes.[8][10]

Fluorine as a Metabolic Block

One of the most powerful applications of fluorine in drug design is its use as a "metabolic shield."[2][3] The aniline ring, especially at the electron-rich para-position, is prone to hydroxylation by CYP450 enzymes. Placing a fluorine atom at this vulnerable position physically blocks this metabolic pathway.[2]

The C-F bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it highly resistant to oxidative cleavage by P450 enzymes.[1] This metabolic blocking can dramatically increase a compound's half-life, leading to improved bioavailability and systemic exposure.[2]

Caption: Fluorine as a metabolic shield in aniline compounds.

Assessing Metabolic Stability: An Experimental Workflow

Evaluating the metabolic stability of new chemical entities is a critical step in drug discovery. The in vitro liver microsomal stability assay is a standard, high-throughput method for this purpose.[11][12][13][14] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions rich in CYP450 enzymes.[14]

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Experimental Protocols

To ensure scientific integrity, the protocols described below are self-validating systems. They include necessary controls and steps to ensure data reliability and reproducibility.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a typical procedure to rank-order compounds based on their metabolic stability.[11][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

-

Test Compound (TC) and Positive Controls (e.g., Dextromethorphan, Midazolam).[11]

-

Pooled Human Liver Microsomes (e.g., from XenoTech).[11]

-

100 mM Potassium Phosphate Buffer (pH 7.4).[11]

-

NADPH regenerating system (Cofactor).

-

Acetonitrile (ACN), HPLC-grade, containing an appropriate internal standard (IS).

-

96-well incubation plates and collection plates.

-

Incubator (37°C), Centrifuge, LC-MS/MS system.

Methodology:

-

Preparation:

-

Causality: All solutions are prepared fresh to ensure enzyme and cofactor activity.

-

Prepare a 1 µM working solution of the Test Compound in phosphate buffer.[11]

-

Prepare a microsomal protein suspension (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice at all times to prevent enzyme degradation.[11]

-

Prepare the NADPH solution.

-

-

Incubation:

-

Causality: Pre-incubation at 37°C allows the system to reach thermal equilibrium before the reaction is initiated.

-

In a 96-well plate, add the microsomal suspension to the test compound solution. Include a negative control (minus NADPH) to assess non-enzymatic degradation.

-

Pre-incubate the plate for 5-10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the pre-warmed NADPH solution. This marks time zero (t=0).

-

-

Time-Point Sampling:

-

Causality: Sampling at multiple time points allows for the determination of a degradation rate.

-

At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aliquot a sample from the incubation mixture.[14]

-

Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with the internal standard.

-

Causality: Cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

-

-

Sample Processing & Analysis:

-

Vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the peak area ratio of the test compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

The slope of the line from linear regression analysis equals the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Protocol: pKa Determination by Potentiometric Titration

This protocol describes a standard method for determining the pKa of a weakly basic compound like a fluoroaniline.[15][16]

Objective: To experimentally determine the pKa of a test compound.

Materials:

-

Test Compound.

-

Calibrated pH meter and electrode.

-

Potentiometer/Autotitrator.

-

Standardized 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).[15]

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).[15]

-

Nitrogen gas.

-

Magnetic stirrer and stir bar.

Methodology:

-

System Calibration:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the test compound in water (or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15]

-

Add KCl solution to maintain a constant ionic strength throughout the titration.[15][16]

-

Causality: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases.

-

Purge the solution with nitrogen gas for 10-15 minutes.[15]

-

-

Titration:

-

Place the sample vessel on a magnetic stirrer and immerse the pH electrode.

-

Make the solution acidic (e.g., to pH 1.8-2.0) with 0.1 M HCl to ensure the aniline nitrogen is fully protonated.[15][16]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a basic value (e.g., pH 12).[16]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone or the point of maximum inflection on the first derivative of the titration curve.

-

Causality: Performing the titration in triplicate and averaging the results ensures the reliability and precision of the determined pKa value.[15][16]

-

Repeat the titration at least three times and calculate the average pKa and standard deviation.

-

Case Studies: Fluorinated Anilines in Approved Drugs

The successful application of fluorine in aniline-containing drugs is evident across numerous therapeutic areas.[17][18][19] A significant percentage of drugs approved by the U.S. FDA contain fluorine, a testament to the utility of this strategy.[19]

-

Sotorasib (Lumakras™): An inhibitor of KRAS G12C used in non-small cell lung cancer. It contains a fluoro-substituted aromatic ring. The fluorine was introduced to overcome low bioavailability observed in earlier analogs.[17][20]

-

Cabotegravir: An HIV integrase inhibitor featuring a fluorinated benzene ring. Structure-activity relationship (SAR) studies demonstrated that the 2-fluoro substituent improved potency approximately four-fold compared to its non-fluorinated analog.[17]

-

Avacopan: A C5aR antagonist for treating ANCA-associated vasculitis, contains both a fluorine atom and a trifluoromethyl group. SAR studies showed these fluorine substitutions were critical for improving bioactivity compared to chlorinated versions.[17][20]

These examples highlight how the strategic placement of fluorine on or near an aniline-like scaffold contributes directly to the development of successful clinical candidates with enhanced pharmacokinetic and pharmacodynamic profiles.[3]

Conclusion

The incorporation of fluorine into aniline-containing molecules is a proven and powerful strategy in medicinal chemistry. By serving as a metabolic shield, modulating physicochemical properties like pKa and lipophilicity, and enhancing binding interactions, fluorine provides a versatile tool for overcoming common drug development hurdles. The experimental workflows and protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the impact of fluorination, enabling a more rational, data-driven approach to designing safer and more effective therapeutics. As synthetic methodologies for fluorination continue to advance, the strategic use of this unique element will undoubtedly continue to drive innovation in drug discovery.

References

- Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

- metabolic stability in liver microsomes. Mercell. [Link]

- Protocol for Determining pKa Using Potentiometric Titration.

- Fluoroaniline Series. Sparrow Chemical. [Link]

- The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- In vitro drug metabolism: for the selection of your lead compounds. MTT-lab. [Link]

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

- 4-Fluoroaniline.

- Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Cheméo. [Link]

- Metabolic Stability Assay Services. BioIVT. [Link]

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.

- pKa Determin

- Preparation of fluorinated anilines.

- Microsomal Stability. Cyprotex ADME-Tox Solutions, Evotec. [Link]

- Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

- Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.

- Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society. [Link]

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC, PubMed Central. [Link]

- Elucidating fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

- Roles of Fluorine in Drug Design and Drug Action (2019). SciSpace. [Link]

- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)